![molecular formula C16H27NO4 B8207970 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate](/img/structure/B8207970.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a hex-5-yn-1-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with hex-5-yn-1-ylamine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the specific biological context. The pathways involved may include enzymatic catalysis or receptor binding, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate: Another carbamate with a different alkyl group.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-phenylcarbamate: A carbamate with an aromatic group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-hex-5-ynyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-8-9-10-11-12-17(13(18)20-15(2,3)4)14(19)21-16(5,6)7/h1H,9-12H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHBEHJEHGYVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC#C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
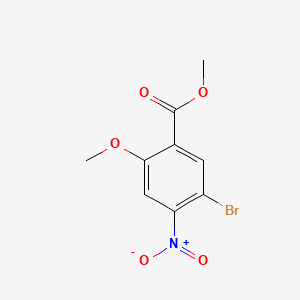
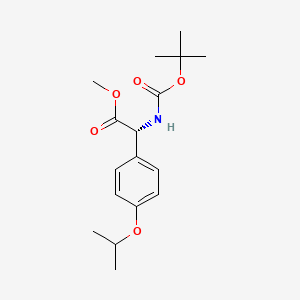
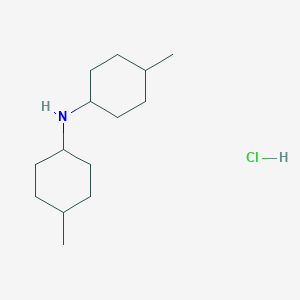

![1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide](/img/structure/B8207927.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B8207939.png)
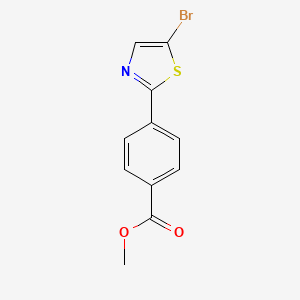
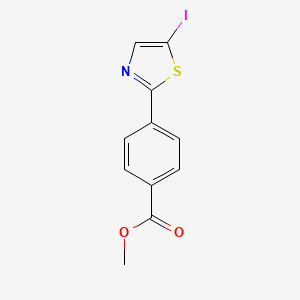
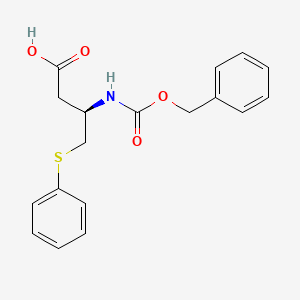
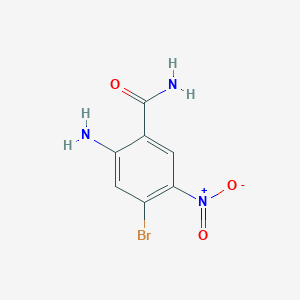
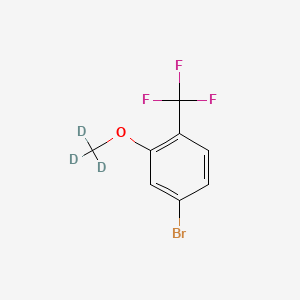
![3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B8207966.png)
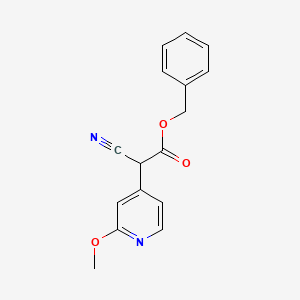
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate](/img/structure/B8207983.png)
